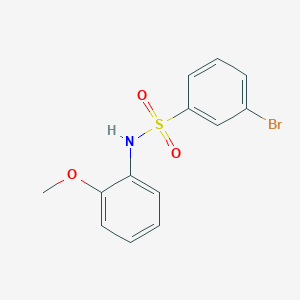
N-cyclopropyl-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-methylbenzamide, also known as CP-47,497, is a synthetic cannabinoid that has been studied for its potential use in scientific research. It is a potent agonist of the cannabinoid receptors, specifically CB1 and CB2, and has been shown to have effects similar to those of THC, the main psychoactive component of marijuana.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-methylbenzamide has been studied for its potential use in scientific research, particularly in the field of cannabinoid pharmacology. It has been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain modulation, appetite regulation, and memory formation. This compound has also been used to study the effects of cannabinoids on cancer cells, as well as their potential as therapeutic agents for neurological disorders such as epilepsy and multiple sclerosis.
Wirkmechanismus
N-cyclopropyl-3-methylbenzamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When this compound binds to these receptors, it activates a signaling cascade that leads to the release of various neurotransmitters and other signaling molecules. This can result in a wide range of physiological effects, such as pain relief, appetite stimulation, and changes in mood and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, many of which are similar to those of THC. These include increased appetite, decreased pain perception, and alterations in mood and cognition. This compound has also been shown to have anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-3-methylbenzamide in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, this compound is also highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, its potency and psychoactive effects may make it unsuitable for certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclopropyl-3-methylbenzamide and other synthetic cannabinoids. One area of interest is the development of new therapeutic agents for neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the anti-inflammatory and anti-cancer properties of this compound, and to explore its potential as a treatment for other diseases such as Alzheimer's and Parkinson's. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids, both in terms of their potential therapeutic benefits and their potential risks.
Synthesemethoden
The synthesis of N-cyclopropyl-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with cyclopropylmagnesium bromide, followed by the addition of ammonia. The resulting product is then purified and isolated through column chromatography. This method has been optimized to produce high yields of this compound with high purity.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N-cyclopropyl-3-methylbenzamide |
InChI |
InChI=1S/C11H13NO/c1-8-3-2-4-9(7-8)11(13)12-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
IKWAFPZZUUASMP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2CC2 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



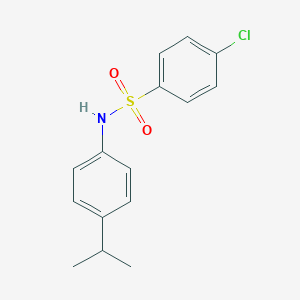

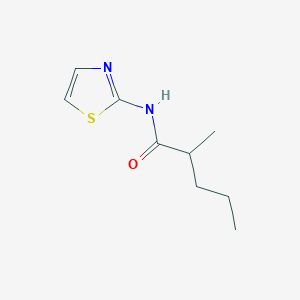
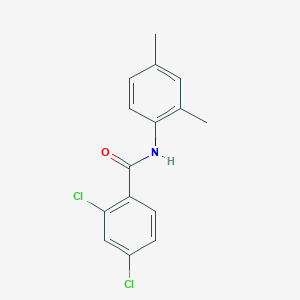
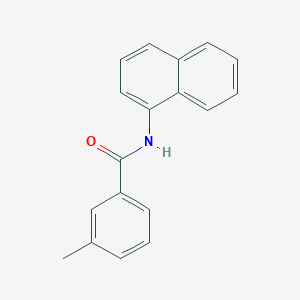

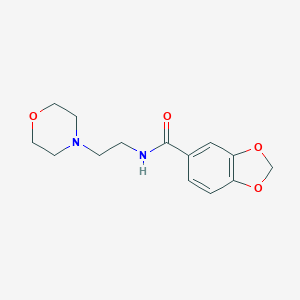
methanone](/img/structure/B270740.png)

![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)

